molecular formula C10H7ClN4S B487264 6-(4-Chloro-phenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 77712-60-8

6-(4-Chloro-phenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B487264
CAS No.: 77712-60-8
M. Wt: 250.71g/mol
InChI Key: MLSUBKZGQXMMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chloro-phenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound, which includes a triazole and thiadiazole ring fused together, contributes to its wide range of pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-phenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chlorobenzoylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride to yield the desired triazolo-thiadiazole compound . The reaction conditions often require refluxing in ethanol or other suitable solvents, and the presence of a base such as triethylamine can facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-phenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 6-(4-Chloro-phenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chloro-phenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique fused ring structure, which imparts a combination of properties from both triazole and thiadiazole rings. This fusion enhances its biological activity and makes it a versatile compound for various applications .

Properties

CAS No.

77712-60-8

Molecular Formula

C10H7ClN4S

Molecular Weight

250.71g/mol

IUPAC Name

6-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H7ClN4S/c1-6-12-13-10-15(6)14-9(16-10)7-2-4-8(11)5-3-7/h2-5H,1H3

InChI Key

MLSUBKZGQXMMOK-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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